N,2-dihydroxycyclohexane-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118873-03-3 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N,2-dihydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h5-6,9,11H,1-4H2,(H,8,10) |
InChI Key |
QUZYEUWAFAWHQG-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NO)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NO)O |
Synonyms |
Cyclohexanecarbohydroxamic acid, 2-hydroxy- (6CI) |
Origin of Product |
United States |
Medicinal Chemistry and Drug Discovery:
Anticancer Agents: Numerous studies have explored cyclohexane (B81311) carboxamide derivatives for their potential as anticancer agents. For instance, certain derivatives have been synthesized and evaluated as apoptosis inducers in various cancer cell lines. orientjchem.org The ability to functionalize the cyclohexane ring and the carboxamide group allows for the optimization of structure-activity relationships to enhance cytotoxic effects against cancer cells.
Enzyme Inhibitors: The scaffold is also a key component in the design of enzyme inhibitors. For example, carboxamide derivatives have been investigated as selective COX-II inhibitors, which are a class of anti-inflammatory drugs. nih.gov
Sensory Agents: Interestingly, some cyclohexane carboxamide derivatives have been developed as cooling agents for use in consumer products, highlighting the diverse applications of this molecular framework. google.com
Materials Science:
Gelling Agents: Polyfunctional cyclohexane (B81311) dicarboxylic acid bisamides, which share structural similarities, have been synthesized and their ability to act as low molecular weight organogelators has been studied. nih.gov The hydrogen bonding capabilities of the amide and hydroxyl groups are crucial for the self-assembly processes that lead to gel formation.
Synthetic Methodology:
Stereochemical Control and Selectivity in Cyclohexane Ring Functionalization
The precise three-dimensional arrangement of atoms is critical to the function of a molecule. In the synthesis of this compound, controlling the stereochemistry of the hydroxyl and carboxamide groups on the cyclohexane ring is a primary challenge.
Achieving the desired stereoisomer of this compound relies on diastereoselective and enantioselective reactions. A key transformation for introducing the vicinal diol (the two hydroxyl groups) is the dihydroxylation of a cyclohexene (B86901) precursor, such as cyclohex-2-ene-1-carboxamide.
Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for this purpose. This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand to produce vicinal diols with high enantioselectivity. wikipedia.orgmdpi.com The choice of ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives, determines which face of the double bond is hydroxylated, allowing access to different enantiomers. wikipedia.orgorganic-chemistry.org The reaction is highly site-selective, typically oxidizing the most electron-rich double bond in a molecule. wikipedia.orgmdpi.com
The mechanism begins with the formation of a complex between the osmium tetroxide and the chiral ligand. wikipedia.org The alkene then coordinates to this complex and undergoes a [3+2] cycloaddition to form a cyclic osmate ester intermediate. wikipedia.org This step is crucial as it sets the syn-stereochemistry of the diol; both oxygen atoms are delivered to the same face of the alkene. Subsequent hydrolysis of this intermediate releases the chiral diol and regenerates the osmium catalyst with the help of a stoichiometric reoxidant like potassium ferricyanide or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org
| Reagent System | Chiral Ligand Class | Typical Stereochemical Outcome |
| AD-mix-α | (DHQ)₂PHAL | Dihydroxylation on one enantiotopic face |
| AD-mix-β | (DHQD)₂PHAL | Dihydroxylation on the opposite enantiotopic face |
This table summarizes the reagent systems used in Sharpless Asymmetric Dihydroxylation to control the stereochemical outcome.
The reactivity of the cyclohexane ring is heavily influenced by its conformation. The chair conformation is the most stable, as it minimizes both angle strain and torsional strain by keeping all C-H bonds staggered. fiveable.me During a reaction, the approach of a reagent can be influenced by the steric hindrance posed by axial versus equatorial substituents.
Substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain. This strain arises from 1,3-diaxial interactions , where an axial substituent experiences steric repulsion from the two axial hydrogens on the same side of the ring. organic-chemistry.org The larger the substituent, the stronger its preference for the equatorial position.
In the synthesis of this compound, the stereochemical outcome of reactions can be dictated by the conformation of the starting material or a key intermediate. For instance, in the alkylation of a cyclohexanone enolate, the electrophile tends to approach from the axial direction to allow the ring to evolve toward a chair conformation in the transition state. ubc.ca Similarly, the reduction of a ketone or the opening of an epoxide on a cyclohexane ring will proceed via a pathway that minimizes steric interactions in the transition state, often leading to a preferred diastereomer.
Carbon-Carbon Bond Formation Mechanisms Relevant to the Cyclohexane Scaffold
Constructing the substituted cyclohexane framework of this compound often involves strategic carbon-carbon bond formation. The Diels-Alder reaction is a powerful method for forming a cyclohexene ring in a single, stereospecific step. fiveable.me This cycloaddition between a conjugated diene and a dienophile can establish the relative stereochemistry of multiple substituents simultaneously.
Another fundamental approach is the alkylation of enolates . For instance, a cyclohexanone derivative can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. organicchemistrytutor.com This nucleophilic enolate can then react with an alkyl halide in an Sₙ2 reaction to form a new C-C bond. fiveable.meopenstax.org The regioselectivity of this reaction (i.e., which α-carbon is alkylated in an unsymmetrical ketone) can be controlled by the reaction conditions.
Kinetic Control: Using a strong, bulky base like LDA at low temperatures favors the rapid formation of the less substituted (less sterically hindered) enolate. organicchemistrytutor.com
Thermodynamic Control: Using a smaller, weaker base at higher temperatures allows an equilibrium to be established, favoring the formation of the more substituted (more stable) enolate. organicchemistrytutor.com
The stereochemistry of the alkylation of a conformationally locked cyclohexanone enolate is also predictable, with the alkyl group typically adding from the axial face. ubc.camasterorganicchemistry.com
Mechanistic Insights into Hydroxylation and Oxidation Reactions
The introduction of the hydroxyl groups in this compound is a critical step. As discussed, the Sharpless asymmetric dihydroxylation provides a reliable method for syn-dihydroxylation of a cyclohexene precursor. mdpi.com
Alternatively, anti-dihydroxylation can be achieved through the epoxidation of an alkene followed by acid-catalyzed ring-opening. The epoxidation is often carried out with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening proceeds via an Sₙ2-like mechanism, where water acts as a nucleophile, attacking one of the epoxide carbons and leading to a trans-diol. libretexts.org
The oxidation of a cyclohexane ring can also be achieved through radical mechanisms. mdpi.commdpi.com Catalytic systems, often using metals like iron, manganese, or cobalt, can activate oxidants such as hydrogen peroxide or tert-butyl hydroperoxide. mdpi.comrsc.orgpsu.edu These processes typically involve the formation of highly reactive radical intermediates. For example, a hydroxyl radical (HO•) can abstract a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical (Cy•). This radical can then react with oxygen to form a peroxyl radical (CyOO•), which can be further converted to cyclohexanol (B46403) and cyclohexanone. mdpi.com The selectivity for a particular C-H bond can be influenced by the catalyst and reaction conditions. researchgate.net
Nucleophilic and Electrophilic Substitution/Addition Pathways
Nucleophilic and electrophilic reactions are fundamental to functionalizing the cyclohexane ring.
Electrophilic addition to a cyclohexene precursor is a common method for introducing functionality. The reaction of an alkene with an electrophile like HBr proceeds through a carbocation intermediate. chemguide.co.uklibretexts.org The π-electrons of the double bond attack the electrophile, forming a new sigma bond and a carbocation. A nucleophile (e.g., Br⁻) then attacks the carbocation to form the final product. libretexts.org
Nucleophilic substitution is key for interconverting functional groups. A particularly important reaction in this context is the ring-opening of epoxides . Cyclohexene oxide can be opened by a variety of nucleophiles.
Under basic or neutral conditions , the nucleophile attacks the less substituted carbon of the epoxide via an Sₙ2 mechanism, resulting in inversion of stereochemistry at that carbon. libretexts.orgmasterorganicchemistry.com This provides a route to anti-1,2-disubstituted cyclohexanes. For example, reacting cyclohexene oxide with an amine or azide (B81097) nucleophile would install a nitrogen-containing group and a hydroxyl group in a trans relationship. masterorganicchemistry.com
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, as the transition state has significant carbocationic character. libretexts.orgchemistrysteps.com
Molecular Rearrangements and Reactive Intermediate Formation
The formation of reactive intermediates, particularly carbocations , can lead to molecular rearrangements that alter the carbon skeleton. libretexts.org Carbocations are central to electrophilic additions and some nucleophilic substitution (Sₙ1) reactions. libretexts.orgpressbooks.pub
A carbocation formed on a cyclohexane ring can undergo rearrangement to a more stable carbocation if possible. libretexts.org This typically occurs via a 1,2-hydride shift or a 1,2-alkyl shift , where a hydrogen or alkyl group, respectively, moves with its pair of electrons to the adjacent positively charged carbon. pressbooks.pub For instance, the addition of HCl to 3-methyl-1-butene results in a rearranged product because the initially formed secondary carbocation rearranges to a more stable tertiary carbocation via a hydride shift before the chloride ion attacks. pressbooks.pub Such rearrangements must be considered when designing syntheses involving carbocation intermediates on the cyclohexane scaffold.
Ring expansion and contraction reactions are another class of rearrangements. For example, the treatment of a cyclohexane epoxide with a Lewis acid can induce a ring contraction to a cyclopentanecarbaldehyde. chemistrysteps.com This occurs through the formation of a carbocation intermediate after the Lewis acid coordinates to the epoxide oxygen, followed by a 1,2-alkyl shift that constitutes the ring contraction. chemistrysteps.com Conversely, reactions like the Tiffeneau–Demjanov rearrangement can expand a smaller ring into a cyclohexane ring. These rearrangements often proceed through carbocation intermediates and are driven by factors like the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com
Spectroscopic Characterization and Structural Elucidation of N,2 Dihydroxycyclohexane 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and relative configuration of N,2-dihydroxycyclohexane-1-carboxamide. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a comprehensive structural analysis can be achieved.
¹H and ¹³C NMR Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbons bearing the hydroxyl groups (C1 and C2) would appear at a lower field (higher ppm) compared to the other methylene protons of the cyclohexane (B81311) ring due to the deshielding effect of the electronegative oxygen atoms.
The coupling constants (J) between adjacent protons provide crucial information about the dihedral angles between them, which in turn helps to determine the relative stereochemistry of the substituents on the cyclohexane ring. For example, a large coupling constant between the protons on C1 and C2 would suggest a trans-diaxial relationship, while a smaller coupling constant would be indicative of a cis or an equatorial-axial relationship.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms are also influenced by their substituents. The carbons attached to the hydroxyl groups (C1 and C2) and the carbonyl carbon of the carboxamide group would be expected to resonate at a lower field.
Table 1: Predicted ¹H NMR Data for this compound (Based on data for analogous compounds)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | 3.8 - 4.2 | ddd | J(H1, H6a) = 10-12, J(H1, H6e) = 4-6, J(H1, H2) = 8-10 |
| H2 | 4.0 - 4.4 | ddd | J(H2, H3a) = 10-12, J(H2, H3e) = 4-6, J(H2, H1) = 8-10 |
| Cyclohexyl-H | 1.2 - 2.2 | m | - |
| N-OH | 8.5 - 9.5 | br s | - |
| C-OH | 4.5 - 5.5 | br s | - |
| NH | 7.0 - 8.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (Based on data for analogous compounds)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C1 | 70 - 75 |
| C2 | 75 - 80 |
| C3-C6 | 20 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of the cyclohexane ring protons, for example, showing a correlation between H1 and its neighbors on C2 and C6.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at δ 3.8-4.2 ppm would show a cross-peak with the carbon signal at δ 70-75 ppm, confirming this as the C1-H1 pair.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the proton on C2 (H2) would be expected to show a correlation to the carbonyl carbon (C=O), establishing the connectivity between the cyclohexane ring and the carboxamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is critical for determining the stereochemistry of the molecule. For instance, a NOESY cross-peak between H1 and H2 would suggest that they are on the same face of the cyclohexane ring (cis relationship). The absence of such a cross-peak, coupled with a large J-coupling constant, would support a trans-diaxial arrangement.
Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral NMR spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, which have different NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. For a molecule with hydroxyl and amide groups, chiral solvating agents that can form hydrogen bonds are often effective.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition and thus the molecular formula of this compound. For a molecule with the formula C₇H₁₃NO₃, the expected exact mass would be calculated and compared to the experimentally determined mass to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (often the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways could include:
Loss of water (H₂O): Dehydration from the cyclohexane ring is a common fragmentation pathway for cyclic alcohols.
Loss of the carboxamide group: Cleavage of the bond between the cyclohexane ring and the carboxamide group.
Ring-opening fragmentations: Cleavage of the cyclohexane ring itself can lead to a series of characteristic fragment ions.
Decarbonylation: Loss of a carbonyl group (CO) from the carboxamide moiety.
By analyzing the masses of the fragment ions, the connectivity and functional groups within the molecule can be confirmed.
Table 3: Predicted Key MS/MS Fragmentation for [M+H]⁺ of this compound (Based on general fragmentation patterns of analogous compounds)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Dehydrated molecular ion |
| [M+H]⁺ | [M+H - CONHOH]⁺ | CONHOH | Cyclohexyl ring fragment |
| [M+H]⁺ | [M+H - H₂O - CO]⁺ | H₂O, CO | Dehydrated and decarbonylated fragment |
Derivatization Strategies for Enhanced Mass Spectrometric Analysis
Mass spectrometric (MS) analysis of polar molecules like this compound can be challenging due to their low volatility and poor ionization efficiency, particularly with techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is a crucial strategy employed to overcome these limitations by converting the analyte into a more suitable form for MS analysis. This process involves chemically modifying the functional groups—in this case, the two hydroxyl (-OH) groups and the primary carboxamide (-CONH2) group—to enhance ionization efficiency, improve chromatographic separation, and increase the mass-to-charge ratio (m/z), shifting the analyte to a clearer region of the mass spectrum.
For this compound, derivatization strategies typically target the active hydrogens of the hydroxyl and amide groups. The primary goals are to increase the hydrophobicity and volatility for GC-MS or to introduce a readily ionizable moiety for liquid chromatography-mass spectrometry (LC-MS).
Common Derivatization Approaches:
Silylation: This is one of the most common methods for derivatizing hydroxyl and amide groups, particularly for GC-MS analysis. Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. This transformation reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. The resulting TMS ethers and TMS amides are thermally stable and produce characteristic fragmentation patterns in the mass spectrometer. youtube.com
Acylation: Acylation with reagents like linear acyl chlorides can effectively tag both hydroxyl and amine/amide groups, forming esters and amides, respectively. nih.govrsc.org This approach is beneficial as it can introduce a tag with high proton affinity, such as one containing a tertiary amine, which significantly enhances the signal response in positive-ion ESI-MS. nih.govrsc.org
Alkylation/Esterification: While more commonly used for carboxylic acids, certain alkylating agents can react with the hydroxyl groups to form ethers. This strategy can also reduce polarity for improved chromatographic performance.
The choice of derivatization reagent depends on the specific analytical platform (GC-MS or LC-MS) and the desired outcome. For LC-MS, derivatization aims to improve ESI efficiency by introducing a permanently charged group or a group with high proton affinity. nih.gov For GC-MS, the focus is on increasing volatility and thermal stability. youtube.com A multi-functional derivatization scheme could potentially be applied to tag all active hydrogens on this compound, allowing for a comprehensive analysis in a single run. rsc.org
| Strategy | Reagent Class | Example Reagent | Target Functional Group(s) | Primary Benefit | Analytical Platform |
|---|---|---|---|---|---|
| Silylation | Silylating Agents | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -NH2 | Increases volatility and thermal stability | GC-MS |
| Acylation | Acyl Halides | Linear Acyl Chlorides with Tertiary Amine Tail | -OH, -NH2 | Increases proton affinity for enhanced ionization | LC-MS (ESI+) |
| Alkylation | Alkylating Agents | Alkyl Halides (e.g., Methyl Iodide) | -OH | Reduces polarity | GC-MS, LC-MS |
Vibrational Spectroscopy (Infrared (IR) and Vibrational Circular Dichroism (VCD)) for Functional Group Identification and Chirality
Vibrational spectroscopy provides detailed information about the functional groups present in a molecule and its three-dimensional structure. For a chiral molecule like this compound, the combination of Infrared (IR) spectroscopy and Vibrational Circular Dichroism (VCD) is particularly powerful.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies, making the IR spectrum a unique "fingerprint" of the molecule. For this compound, the key functional groups—hydroxyl, amide, and the cyclohexane ring—will give rise to distinct absorption bands.
O-H and N-H Stretching: The hydroxyl (-OH) and amide (N-H) groups will exhibit strong, broad absorption bands in the region of 3500-3200 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.
C-H Stretching: The C-H bonds of the cyclohexane ring will show sharp absorptions just below 3000 cm⁻¹.
C=O Stretching (Amide I band): The carbonyl group (C=O) of the primary amide will produce a very strong and sharp absorption band around 1650 cm⁻¹. This is one of the most characteristic bands in the spectrum.
N-H Bending (Amide II band): The in-plane bending of the N-H bond in the primary amide results in a strong band typically found near 1620-1590 cm⁻¹.
C-O Stretching: The stretching vibration of the C-O bonds of the hydroxyl groups will appear in the fingerprint region, typically between 1260 and 1050 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |
| N-H (Amide) | Stretching | ~3400 and ~3200 (two bands) | Strong, Broad |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong |
| C=O (Amide I) | Stretching | ~1650 | Very Strong |
| N-H (Amide II) | Bending | 1620 - 1590 | Strong |
| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |
Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.comwikipedia.org It is the vibrational equivalent of electronic circular dichroism and provides detailed stereochemical information. While an IR spectrum is identical for two enantiomers, their VCD spectra are mirror images (equal in magnitude but opposite in sign).
For this compound, which possesses multiple stereocenters, VCD is an invaluable tool for determining its absolute configuration in solution. biotools.usamericanlaboratory.com The process involves:
Experimental Measurement: The VCD spectrum of an enantiomerically pure sample is measured in a suitable solvent.
Quantum Chemical Calculation: The VCD spectrum for one specific enantiomer (e.g., the (1R, 2R) configuration) is calculated using quantum mechanical methods like Density Functional Theory (DFT). wikipedia.org
Comparison: The experimental spectrum is compared with the calculated spectrum. americanlaboratory.comscm.com A direct match in the sign and relative intensity of the key bands confirms the absolute configuration of the sample as the one used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
This non-destructive technique does not require crystallization of the sample, making it a powerful alternative to X-ray crystallography for determining the absolute stereochemistry of molecules that are oils or are difficult to crystallize. biotools.usamericanlaboratory.com
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about its molecular structure, including bond lengths, bond angles, torsional angles, and the conformation of the cyclohexane ring.
A crystallographic study would reveal:
Molecular Conformation: The analysis would definitively establish the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientations of the carboxamide and hydroxyl substituents (axial vs. equatorial). For instance, in related cyclohexanecarboxamide structures, the cyclohexane rings typically adopt a stable chair conformation. researchgate.net
Intermolecular Interactions: The crystal packing arrangement provides insight into non-covalent interactions, such as the extensive hydrogen bonding network expected for this molecule. The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex supramolecular structures.
Absolute Configuration: For a chiral, enantiomerically pure compound, anomalous dispersion effects during the diffraction experiment allow for the unambiguous determination of the absolute configuration of all stereocenters. nih.gov The Flack parameter is calculated during structure refinement; a value close to zero confirms that the correct absolute configuration has been assigned. nih.gov
The data obtained from an X-ray crystallographic analysis are typically presented in a standardized format. The table below provides an illustrative example of the type of crystallographic data that would be obtained for this compound, based on data for related carboxamide structures. researchgate.netresearchgate.net
| Parameter | Example Value | |
|---|---|---|
| Crystal Data | Chemical formula | C₇H₁₃NO₃ |
| Formula weight | 159.18 g/mol | |
| Unit Cell | Crystal system | Monoclinic |
| Space group | P2₁ | |
| a, b, c (Å) | a = 9.8 Å, b = 16.8 Å, c = 10.9 Å | |
| α, β, γ (°) | α = 90°, β = 102.9°, γ = 90° | |
| Volume (ų) | 1759.4 | |
| Z (molecules/unit cell) | 4 | |
| Refinement | R-factor | 0.045 |
| Goodness-of-fit (F²) | 1.05 | |
| Flack parameter | 0.0 (1) |
Note: The data in this table are for illustrative purposes to show the type of information generated by X-ray crystallography and are not experimental data for this compound.
Chemical Transformations and Derivatization of N,2 Dihydroxycyclohexane 1 Carboxamide
Selective Modifications of Hydroxyl Functionalities
The two hydroxyl groups in N,2-dihydroxycyclohexane-1-carboxamide offer multiple avenues for derivatization. The challenge often lies in achieving selectivity between the two hydroxyls and in relation to the carboxamide group.
Etherification and esterification are fundamental transformations for modifying hydroxyl groups. In the context of this compound, these reactions can be employed to introduce a wide variety of substituents, thereby altering the molecule's physical and chemical properties.
Etherification: The formation of an ether linkage typically involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (Williamson ether synthesis). For a diol system like this compound, controlling the degree of etherification (mono- vs. di-etherification) is a key consideration. The use of a stoichiometric amount of base and alkylating agent can favor mono-etherification. The relative reactivity of the two hydroxyl groups will depend on their stereochemical environment.
Esterification: Esters are commonly synthesized by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used in the presence of a base (e.g., pyridine, triethylamine) to facilitate the reaction under milder conditions. Similar to etherification, achieving mono-esterification requires careful control of stoichiometry. Regioselective esterification of vicinal diols has been demonstrated in carbohydrate chemistry, where the relative reactivity of the hydroxyl groups is exploited. nih.gov
Table 1: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagents | Typical Conditions | Expected Product |
|---|---|---|---|
| Mono-etherification | 1. NaH (1 equiv.) 2. R-X (e.g., CH3I, BnBr) | Anhydrous polar aprotic solvent (e.g., THF, DMF), 0 °C to RT | Mono-ether derivative |
| Di-etherification | 1. NaH (>2 equiv.) 2. R-X (>2 equiv.) | Anhydrous polar aprotic solvent (e.g., THF, DMF), RT to reflux | Di-ether derivative |
| Mono-esterification | R-COCl (1 equiv.), Pyridine | CH2Cl2, 0 °C to RT | Mono-ester derivative |
| Di-esterification | R-COCl (>2 equiv.), Pyridine | CH2Cl2, RT to reflux | Di-ester derivative |
In multi-step syntheses involving this compound, it is often necessary to temporarily block one or more of the reactive functional groups. The protection of the 1,2-diol moiety is a common strategy that can be achieved with high selectivity. researchgate.net
Cyclic acetals and ketals are among the most utilized protecting groups for 1,2-diols. chem-station.com For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can selectively protect the vicinal diol as an isopropylidene acetal (B89532) (a 1,3-dioxolane (B20135) ring). youtube.comorganic-chemistry.org This protecting group is stable under basic and neutral conditions but can be readily removed by treatment with aqueous acid. youtube.comorganic-chemistry.org Other cyclic acetals, such as benzylidene acetals, can also be employed. chem-station.com
The choice of protecting group strategy allows for the selective derivatization of the carboxamide group while the hydroxyls are masked. Subsequent deprotection regenerates the diol functionality.
Table 2: Protection and Deprotection of the 1,2-Diol
| Process | Reagents | Typical Conditions | Functional Group Transformation |
|---|---|---|---|
| Protection (Acetonide formation) | Acetone or 2,2-dimethoxypropane, H+ catalyst (e.g., PTSA) | Anhydrous solvent, RT | 1,2-Diol → Isopropylidene acetal |
| Deprotection | Aqueous acid (e.g., HCl, TFA) | THF/H2O, RT | Isopropylidene acetal → 1,2-Diol |
Oxidation: The selective oxidation of one of the secondary hydroxyl groups in this compound would lead to the formation of an α-hydroxy ketone. Various reagents and catalytic systems have been developed for the selective oxidation of 1,2-diols. rsc.orgnih.govstanford.edu For example, dimethyltin(IV) dichloride-catalyzed oxidation using dibromoisocyanuric acid (DBI) or bromine in water has been shown to be effective for the selective oxidation of 1,2-diols to α-hydroxy ketones. rsc.orgresearchgate.net Such methods are often chemoselective, leaving other functional groups like amides intact.
Reduction: The direct reduction of hydroxyl groups is not a common transformation. However, they can be converted into good leaving groups (e.g., tosylates, mesylates) and then reductively removed, for example, using a hydride source like lithium aluminum hydride. This two-step process would result in the deoxygenation of the hydroxyl position.
Transformations of the Carboxamide Group
The carboxamide functionality offers several possibilities for chemical modification, including reactions at the nitrogen atom and transformations involving the carbonyl group.
N-Alkylation: The nitrogen atom of the primary carboxamide can be alkylated to form secondary or tertiary amides. This can be achieved by deprotonation of the amide N-H with a strong base (e.g., NaH) followed by reaction with an alkyl halide. rsc.orgresearchgate.net Alternatively, catalytic methods for the N-alkylation of amides with alcohols have been developed, offering a more atom-economical approach. nih.govresearchgate.net The presence of unprotected hydroxyl groups in the molecule would require careful selection of reaction conditions to avoid competing O-alkylation.
N-Acylation: N-acylation of the primary carboxamide would lead to the formation of an imide. This transformation is typically carried out using an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. researchgate.netorganic-chemistry.org Similar to N-alkylation, chemoselectivity with respect to the hydroxyl groups is a key consideration. A patent for cyclohexane (B81311) carboxamide derivatives describes acylation with activated carboxylic acids to provide N-substituted carboxamides. google.com
Table 3: N-Alkylation and N-Acylation of the Carboxamide
| Reaction Type | Reagents | Typical Conditions | Expected Product |
|---|---|---|---|
| N-Alkylation | 1. NaH 2. R-X | Anhydrous THF or DMF | N-Alkyl carboxamide |
| N-Acylation | R-COCl, Base (e.g., Pyridine) | CH2Cl2 | N-Acyl carboxamide (Imide) |
Hydrolysis: The amide bond of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. ucalgary.calibretexts.orgorganic-chemistry.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. ucalgary.ca Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. ucalgary.ca In both cases, the products would be N,2-dihydroxycyclohexane-1-carboxylic acid and ammonia (B1221849) (or their respective salts depending on the pH of the workup).
Reduction: The reduction of the carboxamide group can lead to two different types of products depending on the reagents and conditions employed.
Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxamide to the corresponding amine. libretexts.org In this case, this compound would be converted to (1-aminomethyl)cyclohexane-1,2-diol. This is a robust and widely used method for the synthesis of amines from amides. libretexts.org
Reduction to Alcohol: More recently, methods for the controlled reduction of carboxamides to alcohols have been developed. researchgate.netresearchgate.netntu.edu.sg For instance, systems based on sodium hydride and zinc halides have been shown to selectively reduce amides to alcohols via cleavage of the C-N bond. researchgate.netresearchgate.netntu.edu.sg Applying such a method to this compound would yield (1,2-dihydroxycyclohexyl)methanol. The chemoselectivity of these reducing agents in the presence of other hydroxyl groups would need to be considered. nih.govacs.org
Table 4: Hydrolysis and Reduction of the Carboxamide
| Reaction Type | Reagents | Typical Conditions | Expected Product |
|---|---|---|---|
| Acidic Hydrolysis | aq. H2SO4 or HCl, heat | Reflux | N,2-dihydroxycyclohexane-1-carboxylic acid + NH4+ |
| Basic Hydrolysis | aq. NaOH, heat | Reflux | Sodium N,2-dihydroxycyclohexane-1-carboxylate + NH3 |
| Reduction to Amine | 1. LiAlH4 2. H2O workup | Anhydrous ether or THF, reflux | (1-Aminomethyl)cyclohexane-1,2-diol |
| Reduction to Alcohol | NaH, ZnI2 | THF, RT | (1,2-Dihydroxycyclohexyl)methanol |
Introduction of Other Nitrogen-Containing Functional Groups
The hydroxyl groups on the this compound scaffold serve as versatile handles for the introduction of other nitrogen-containing functionalities. Key transformations include the conversion of hydroxyl groups to amines or azides, which are valuable intermediates for further derivatization.
Direct Amination of Hydroxyl Groups: One potential route to introduce an amino group is through the direct catalytic amination of the C2-hydroxyl group. This transformation can be achieved using ammonia in the presence of a hydrogenation/dehydrogenation catalyst. For instance, processes utilizing Raney® Ni have been shown to facilitate the near-quantitative amination of 1,4-cyclohexanediol (B33098) to 1,4-cyclohexanediamine. rsc.org A similar strategy could be applied to this compound, likely requiring carefully controlled conditions to avoid side reactions involving the amide or N-hydroxy group. The reaction proceeds via a "hydrogen borrowing" mechanism where the alcohol is first oxidized to a ketone, which then undergoes reductive amination.
Conversion to Azides via Nucleophilic Substitution: A more common and controllable method for introducing a nitrogen functionality is through a two-step sequence involving the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097) salt. The C2-hydroxyl group can be activated by converting it into a mesylate or tosylate ester. Subsequent treatment with sodium azide (NaN₃) in a polar aprotic solvent like DMF would yield the corresponding 2-azido-N-hydroxycyclohexane-1-carboxamide. Azides are highly useful synthetic intermediates that can be reduced to primary amines or used in cycloaddition reactions. rsc.orgscispace.com
The following table summarizes potential methods for introducing new nitrogen-containing functional groups.
| Transformation | Target Functional Group | Reagents and Conditions | Potential Product | Reference Analogy |
| Direct Amination | Amine (-NH₂) | 1. Raney® Ni, NH₃, H₂, Heat | 2-Amino-N-hydroxycyclohexane-1-carboxamide | rsc.orgtdl.org |
| Nucleophilic Substitution | Azide (-N₃) | 1. MsCl or TsCl, Pyridine2. NaN₃, DMF | 2-Azido-N-hydroxycyclohexane-1-carboxamide | rsc.orgscispace.com |
| Mitsunobu Reaction | Azide (-N₃) | PPh₃, DIAD, HN₃ (or DPPA) | 2-Azido-N-hydroxycyclohexane-1-carboxamide | General Method |
Table 1: Plausible Synthetic Routes to Nitrogen-Containing Derivatives.
Modifications of the Cyclohexane Ring System
The cyclohexane ring of this compound can undergo several transformations, including oxidative cleavage, dehydration, and dehydrogenation, to yield structurally diverse molecules.
Oxidative Ring Cleavage: The vicinal arrangement of the C1-carboxamide and C2-hydroxyl groups makes the C1-C2 bond susceptible to oxidative cleavage, analogous to the cleavage of α-hydroxy acids or 1,2-diols. Reagents such as lead tetraacetate (Pb(OAc)₄) or sodium periodate (B1199274) (NaIO₄) could potentially cleave this bond. For example, the oxidation of 1,2-cyclohexanediol (B165007) is a known route to adipic acid, demonstrating the feasibility of cleaving the cyclohexane ring at vicinal functional groups. researchgate.net Such a reaction on the title compound would lead to a ring-opened dicarboxylic acid monoamide derivative.
Dehydration and Dehydrogenation: Under acidic conditions, the C2-hydroxyl group can be eliminated to introduce a double bond, forming a cyclohexene-1-carboxamide derivative. The regioselectivity of this elimination would depend on the stereochemistry and reaction conditions. Furthermore, catalytic dehydrogenation presents a pathway to aromatize the cyclohexane ring. Processes for the dehydrogenative amination of cyclohexanol (B46403) to form aniline (B41778) demonstrate that, under the right catalytic conditions (e.g., platinum on carbon), the six-membered aliphatic ring can be converted to an aromatic system. tdl.org Applying such a method could potentially transform this compound into a substituted salicylamide (B354443) derivative.
| Ring Modification | Key Reagents | Potential Product Class | Reference Analogy |
| Oxidative Cleavage | NaIO₄ or Pb(OAc)₄ | Ring-opened dicarboxylic acid monoamide | researchgate.net |
| Dehydration | H₂SO₄ or TsOH, Heat | Cyclohexene (B86901) carboxamide | General Method |
| Dehydrogenation | Pt/C or Pd/C, Heat | Aromatic salicylamide derivative | tdl.org |
Table 2: Potential Modifications of the Cyclohexane Ring.
Synthesis of Structural Analogues and Probes for Mechanistic Studies
To investigate structure-activity relationships and study mechanisms of action, the synthesis of structural analogues, including radiolabeled and bioconjugated derivatives, is essential.
Preparation of Radiolabeled Derivatives
Radiolabeling is crucial for quantitative analysis in biological systems, such as in absorption, distribution, metabolism, and excretion (ADME) studies. The most common isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H).
Carbon-14 Labeling: A ¹⁴C atom can be incorporated into the molecule's backbone, often at the metabolically stable carboxamide carbon. A potential synthesis could start from a ¹⁴C-labeled cyanide source, such as potassium cyanide (K¹⁴CN). For instance, a Strecker-type synthesis on a protected 2-hydroxycyclohexanone using K¹⁴CN and hydroxylamine (B1172632) would produce an α-hydroxy-aminonitrile, which could then be hydrolyzed to the corresponding ¹⁴C-labeled this compound.
Tritium Labeling: Tritium is typically introduced by the reduction of an unsaturated precursor with tritium gas (³H₂). An analogue of this compound containing a double bond in the cyclohexane ring could be synthesized first. Catalytic hydrogenation of this precursor using ³H₂ gas over a catalyst like palladium on carbon (Pd/C) would yield the desired tritiated compound. This method often results in high specific activity.
| Isotope | Labeling Strategy | Radiolabeled Precursor | Key Reaction |
| Carbon-14 (¹⁴C) | Synthesis from labeled starting material | K¹⁴CN | Cyanohydrin formation / Strecker synthesis |
| Tritium (³H) | Reduction of an unsaturated precursor | ³H₂ gas | Catalytic hydrogenation |
Table 3: Strategies for Radiolabeling.
Bioconjugate Synthesis for In Vitro Biochemical Investigations
Bioconjugation involves covalently linking the small molecule to a larger biomolecule, such as a protein or a fluorescent dye, to study its interactions and localization. This typically requires the introduction of a linker with a terminal reactive group. The hydroxyl groups of this compound are ideal points for attaching such linkers.
The strategy involves a multi-step process:
Selective Protection: If necessary, one hydroxyl group is selectively protected to ensure the linker attaches at a specific position.
Linker Attachment: The free hydroxyl group is reacted with a bifunctional linker. The linker typically has a carboxyl group at one end (to form an ester with the hydroxyl group) and a protected reactive handle at the other.
Deprotection and Activation: The terminal group of the linker is deprotected and, if necessary, activated for conjugation.
Conjugation: The activated molecule is reacted with the target biomolecule.
Commonly used reactive handles for bioconjugation include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine (B10760008) residues in proteins), maleimides for reacting with thiols (e.g., cysteine residues), and terminal alkynes or azides for use in copper-catalyzed or strain-promoted "click chemistry".
| Component | Description | Example |
| Parent Molecule | This compound | - |
| Linker | A chain of atoms connecting the parent molecule to the reactive group | Polyethylene glycol (PEG), alkyl chain |
| Reactive Handle | Functional group for covalent attachment to a biomolecule | NHS ester, Maleimide, Alkyne, Azide |
| Biomolecule | Target protein, fluorescent tag, or affinity probe | Bovine Serum Albumin (BSA), Fluorescein, Biotin |
Table 4: Components for Bioconjugate Synthesis.
Advanced Analytical Methods for Detection and Quantification of N,2 Dihydroxycyclohexane 1 Carboxamide in Complex Chemical Matrices
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatography is the cornerstone for isolating N,2-dihydroxycyclohexane-1-carboxamide from complex mixtures, enabling its subsequent quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature conferred by its two hydroxyl groups and the carboxamide functional group, HPLC is an exceptionally suitable technique for the analysis of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for separating polar analytes. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
For this compound, a C18 or C8 bonded-silica column would provide effective retention and separation from nonpolar impurities. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute more strongly retained components and ensure good peak shape. Detection can be achieved using a Ultraviolet (UV) detector, although the compound's lack of a strong chromophore may necessitate detection at low wavelengths (around 200-210 nm), or more universally, by an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient | 5% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm or Mass Spectrometer (MS) |
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation at the high temperatures required for elution. chemcoplus.co.jp The presence of polar hydroxyl and amide groups can lead to poor peak shape and interactions with the stationary phase. Therefore, a derivatization step is typically required to increase the analyte's volatility and thermal stability.
A common derivatization strategy involves silylation, where active hydrogens in the hydroxyl and amide groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. embrapa.br The resulting TMS-derivatized compound is significantly more volatile and less polar, making it amenable to GC analysis.
The derivatized sample can be separated on a low- to mid-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase. researchgate.net A temperature-programmed analysis is used to ensure the elution of the derivatized analyte in a reasonable time with good resolution. chemcoplus.co.jp A Flame Ionization Detector (FID) provides a robust and sensitive means of quantification for carbon-containing compounds. researchgate.net
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow mode |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Mass Spectrometry-Based Quantification Methodologies
Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method (GC-MS or LC-MS), provides high selectivity and sensitivity for quantification. uva.nl It identifies compounds based on their mass-to-charge ratio (m/z).
For LC-MS analysis, a soft ionization technique such as Electrospray Ionization (ESI) is typically used. ESI allows the polar, thermally labile this compound to be ionized directly from the liquid phase, usually forming a protonated molecule [M+H]⁺.
For GC-MS analysis of the derivatized compound, Electron Ionization (EI) is the standard method. embrapa.br EI is a high-energy technique that causes extensive fragmentation of the molecule. While this can make the molecular ion difficult to observe, the resulting fragmentation pattern is highly reproducible and serves as a chemical "fingerprint" for structural confirmation. researchgate.net
Quantification is often performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific, characteristic fragment ions of the target analyte. This approach significantly enhances sensitivity and selectivity by filtering out background noise from the matrix.
The molecular weight of this compound (C₇H₁₃NO₃) is 159.18 g/mol . In ESI-MS, one would expect to observe the protonated molecule at m/z 159.1 + 1.0 = 160.1. Under EI conditions (after derivatization), characteristic fragments would arise from the cleavage of the C-C bonds within the cyclohexane (B81311) ring and the loss of functional groups.
| m/z Value | Potential Fragment Identity |
|---|---|
| [M]⁺ | Molecular ion of the tris-TMS derivative |
| [M-15]⁺ | Loss of a methyl group (•CH₃) from a TMS moiety |
| 73 | Trimethylsilyl cation [Si(CH₃)₃]⁺ |
| Variable | Fragments from cleavage between the two functionalized carbons |
| Variable | Fragments resulting from cleavage of the carboxamide group |
Chiral Separation and Enantiomeric Purity Analysis
This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since different enantiomers of a compound can have distinct biological activities, it is often critical to separate and quantify them. nih.gov The determination of enantiomeric purity is crucial in many fields, including pharmaceutical development. nih.gov
The most effective method for separating enantiomers is chiral chromatography, typically using HPLC with a Chiral Stationary Phase (CSP). researchgate.net These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and thus, separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds. nih.govmdpi.com The choice of mobile phase is critical for achieving separation on a CSP. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. In polar organic mode, neat alcohols or acetonitrile may be used. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. nih.gov Successful chiral separation allows for the determination of the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |
| Mode | Normal Phase, Isocratic |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 210 nm |
Future Research Directions and Potential Applications in Chemical Science
Design of Novel Catalytic Systems for Efficient Synthesis
The efficient and stereoselective synthesis of N,2-dihydroxycyclohexane-1-carboxamide and its derivatives is a primary area for future research. The development of novel catalytic systems will be crucial to unlock the full potential of this molecular scaffold.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules. nih.govnih.govacs.org Future research could focus on designing chiral organocatalysts, such as those based on proline or cinchona alkaloids, to control the stereochemistry of the hydroxyl and carboxamide groups during the synthesis. ekb.eg Tandem reactions, like Michael-Henry sequences, could be explored to construct the functionalized cyclohexane (B81311) ring in a single, highly stereoselective step. acs.org
Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity under mild conditions. Lipases could be employed for the kinetic resolution of racemic intermediates, while oxidoreductases could be used for the stereoselective introduction of hydroxyl groups. mdpi.com A combined chemoenzymatic approach could offer a green and efficient route to enantiomerically pure this compound.
Metal-Based Catalysis: Transition metal catalysts, particularly those based on ruthenium, rhodium, or palladium, could be developed for the asymmetric hydrogenation of unsaturated precursors or for directed C-H functionalization to introduce the hydroxyl groups with high stereocontrol.
| Catalyst Type | Potential Reaction | Key Advantages |
| Organocatalysts | Asymmetric Michael-Henry tandem reaction | High stereoselectivity, metal-free, mild conditions. acs.org |
| Enzymes (e.g., Lipases) | Kinetic resolution of intermediates | High enantioselectivity, green chemistry. mdpi.com |
| Transition Metals (e.g., Ru, Rh) | Asymmetric hydrogenation, C-H activation | High efficiency, control over stereochemistry. |
Exploration of Unconventional Reactivity and Transformations
The unique arrangement of functional groups in this compound opens up avenues for exploring novel chemical transformations.
The vicinal diol moiety can be a substrate for oxidative cleavage using reagents like periodic acid, which would open the cyclohexane ring to yield a linear dicarbonyl compound. lookchem.comstackexchange.comnih.gov The stereochemistry of the diol (cis vs. trans) would likely influence the reaction rate. stackexchange.com This could be a strategic step in the synthesis of complex linear molecules.
The β-hydroxy carboxamide functionality is a key structural motif that can participate in various transformations. organic-chemistry.org For instance, intramolecular cyclization could lead to the formation of lactones or other heterocyclic systems. The hydroxyl group could also direct further functionalization of the cyclohexane ring.
The development of reactions that selectively transform one of the hydroxyl groups or the carboxamide would be valuable for creating a library of derivatives with diverse properties.
Development of Advanced Spectroscopic and Computational Tools for Detailed Analysis
The conformational flexibility of the cyclohexane ring and the presence of multiple stereocenters in this compound necessitate the use of advanced analytical and computational methods for its detailed characterization.
Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy will be essential for determining the relative stereochemistry of the substituents. wordpress.comnih.gov The use of chiral derivatizing agents in conjunction with NMR could be employed to determine the absolute configuration of enantiomerically pure samples. wordpress.com Furthermore, detailed analysis of coupling constants can provide insights into the preferred chair conformation of the cyclohexane ring. researchgate.netacs.org
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the most stable conformations of the different stereoisomers and to understand the non-covalent interactions that govern their stability. researchgate.netresearchgate.net Computational models can also be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure. researchgate.net
| Analytical Technique | Information Gained |
| NMR Spectroscopy (NOE) | Relative stereochemistry, conformational analysis. wordpress.comnih.gov |
| Chiral Derivatizing Agents with NMR | Determination of absolute configuration. wordpress.com |
| Density Functional Theory (DFT) | Conformational stability, predicted spectroscopic data. researchgate.netresearchgate.net |
Role as a Privileged Scaffold in Chemical Biology and as a Molecular Probe for Biological Systems
The cyclohexane scaffold is a common feature in many biologically active compounds and is considered a "privileged scaffold" in drug discovery. acs.orgnih.govontosight.ainih.gov The functional groups of this compound make it an attractive starting point for the development of new chemical biology tools.
Privileged Scaffold: The hydroxyl and carboxamide groups provide handles for further chemical modification, allowing for the creation of a library of derivatives that can be screened for biological activity. The rigid, three-dimensional nature of the cyclohexane ring can present these functional groups in well-defined spatial orientations, which is often beneficial for binding to biological targets. rsc.org
Molecular Probes: The carboxamide group can be incorporated into fluorescent probes. acs.orgasianpubs.orgresearchgate.net By attaching a fluorophore to the this compound scaffold, it may be possible to develop novel sensors for specific ions or biomolecules. The hydroxyl groups could also be used to modulate the solubility and cell permeability of such probes. acs.org
Potential Non-Pharmacological Applications in Materials Science or other Chemical Disciplines
Beyond its potential in the life sciences, this compound could find applications in materials science.
Monomers for Polymer Synthesis: Diols are common monomers for the synthesis of polyesters and polyurethanes. google.comrsc.orgarizona.eduresearchgate.net The this compound molecule could be used as a functional monomer to introduce specific properties, such as hydrophilicity and hydrogen-bonding capabilities, into polymers. The stereochemistry of the diol could influence the crystallinity and mechanical properties of the resulting polymer. researchgate.net
Functional Materials: The ability of the carboxamide and hydroxyl groups to form hydrogen bonds suggests that derivatives of this compound could act as organogelators, forming self-assembled networks in organic solvents. mdpi.comresearchgate.net Such materials have potential applications in areas like controlled release and environmental remediation.
Q & A
Q. Table 1: Reaction Conditions for Carboxamide Synthesis
| Step | Reagents/Conditions | Yield | Key Parameters |
|---|---|---|---|
| 1 | SOCl₂, 60°C, 4 hr | 95% | Anhydrous, N₂ atmosphere |
| 2 | NH₂OH·HCl, benzene, 70°C | 85% | 1:1.2 molar ratio |
Q. Table 2: Computational vs. Experimental Bioactivity Data
| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| COX-2 | 10.5 | 12.3 ± 1.2 | ELISA |
| AChE | 8.7 | 9.1 ± 0.8 | Ellman’s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
